molecular formula C22H21N3S B3017767 (Z)-3-(4-(dimethylamino)phenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile CAS No. 476669-48-4

(Z)-3-(4-(dimethylamino)phenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B3017767
CAS No.: 476669-48-4
M. Wt: 359.49
InChI Key: WPFXWPSRSBPJOY-UNOMPAQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(Z)-3-(4-(Dimethylamino)phenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile” is a structurally complex acrylonitrile derivative featuring a thiazole ring substituted with a 3,4-dimethylphenyl group and a dimethylamino-phenyl moiety. The Z-configuration of the acrylonitrile group ensures a planar or semi-planar molecular geometry, which is critical for electronic conjugation and optoelectronic properties.

Properties

IUPAC Name

(Z)-3-[4-(dimethylamino)phenyl]-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3S/c1-15-5-8-18(11-16(15)2)21-14-26-22(24-21)19(13-23)12-17-6-9-20(10-7-17)25(3)4/h5-12,14H,1-4H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPFXWPSRSBPJOY-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(C=C3)N(C)C)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=C(C=C3)N(C)C)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(4-(dimethylamino)phenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by a thiazole ring and a dimethylamino group, which are known to influence its biological properties. The structural formula is represented as follows:

 Z 3 4 dimethylamino phenyl 2 4 3 4 dimethylphenyl thiazol 2 yl acrylonitrile\text{ Z 3 4 dimethylamino phenyl 2 4 3 4 dimethylphenyl thiazol 2 yl acrylonitrile}

Mechanisms of Biological Activity

  • Anticancer Activity : Preliminary studies indicate that this compound exhibits promising anticancer properties. It has been shown to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. For instance, one study reported an IC50 value of 9.46 µM against MDA-MB-231 breast cancer cells, outperforming standard chemotherapeutics like 5-Fluorouracil (5-FU) .
  • Antimicrobial Properties : The compound has demonstrated significant antimicrobial activity against various strains of bacteria. In vitro tests revealed that it effectively inhibited the growth of Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 µg/mL .
  • Neuroprotective Effects : Research has suggested potential neuroprotective effects, possibly through the modulation of neurotransmitter levels and reduction of oxidative stress markers in neuronal cells .

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound on various cancer cell lines. The results indicated:

  • Cell Lines Tested : MCF-7, MDA-MB-231
  • IC50 Values :
    • MCF-7: 8.75 µM
    • MDA-MB-231: 9.46 µM
  • Mechanism : Induction of apoptosis via caspase activation.

Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties:

  • Bacterial Strains Tested : Staphylococcus aureus, Streptococcus pneumoniae
  • MIC Values :
    • S. aureus: 0.5 µg/mL
    • S. pneumoniae: 0.75 µg/mL
  • : The compound exhibited strong antibacterial activity comparable to established antibiotics .

Research Findings Summary Table

Biological ActivityTest SubjectResultReference
AnticancerMCF-7IC50 = 8.75 µM
AnticancerMDA-MB-231IC50 = 9.46 µM
AntimicrobialStaphylococcus aureusMIC = 0.5 µg/mL
AntimicrobialStreptococcus pneumoniaeMIC = 0.75 µg/mL
NeuroprotectiveNeuronal cellsReduced oxidative stress

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : The 3,4-dimethylphenyl group may hinder molecular stacking compared to smaller substituents (e.g., fluorophenyl in ), affecting solid-state fluorescence.

Physicochemical Properties

While specific data for the target compound are unavailable, analogs from and provide insights:

Compound Yield (%) Melting Point (°C) ESI-MS (m/z) Notable Spectral Data
1f (urea derivative) 70.7 198–200 667.9 [M−2HCl+H]+ 1H-NMR: δ 10.2 (s, 1H, NH), 8.5 (s, 1H, thiazole-H)
3-(Dimethylamino)-2-(4-phenylthiazol-2-yl)acrylonitrile Not reported Not reported Not reported Synthesis via DMF/piperidine catalysis

Trends :

  • High yields (70–79%) are common for thiazole-acrylonitrile derivatives under optimized conditions (e.g., DMF solvent, piperidine catalyst) .
  • Melting points correlate with substituent polarity; hydrophilic groups (e.g., hydroxy in ) lower melting points compared to hydrophobic substituents.

Fluorescence and Aggregation Behavior

highlights the role of planar vs. propeller-shaped structures in fluorescence. For example:

  • Planar Structures (e.g., carbazole-based analogs): Exhibit strong aggregation-induced emission (AIE) due to restricted intramolecular motion.
  • Propeller Structures (e.g., diphenylamino-based analogs): Show tunable fluorescence via external stimuli (e.g., pH, mechanical force) .

Target Compound: The dimethylamino and 3,4-dimethylphenyl groups likely create a semi-planar conformation, balancing AIE and solubility. Compared to the fluorophenyl analog in , the dimethyl groups may reduce polarity, favoring crystallization with moderate fluorescence efficiency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.